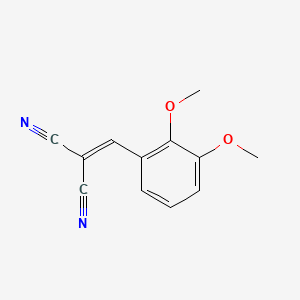

丙二腈,(2,3-二甲氧基亚苄基)-

描述

Malononitrile, a weak cyanocarbon acid, is a versatile compound with exceptional reactivity . It is a colorless or white solid, although aged samples appear yellow or even brown . It is a widely used building block in organic synthesis .

Synthesis Analysis

The synthesis of 2-(3, 4-dihydroxybenzylidene)malononitrile involves a reaction time of 20 minutes and yields 72% . The synthesis of benzylidenemalononitrile involves the Knoevenagel condensation of benzaldehyde and malononitrile . The effect of additional metal in the synthesis of Al-Mg hydrotalcite was systematically studied to prepare Ti-Al-Mg (Ti modified hydrotalcite) and Zn-Al-Mg HT (Zn modified hydrotalcite) using combustion method with glycine as well as glycerol as a fuel .科学研究应用

Nonlinear Optical Device Applications

DMM has been identified as a promising material for nonlinear optical device applications . It exhibits positive optical non-linearity and reverse saturation absorption . The DMM crystal has a potential application as a useful nonlinear optical (NLO) candidate .

Third-Harmonic Generation

Organic NLO crystals like DMM play a major role in third-harmonic generation (THG) . This has wide-ranging applications in optical signal processing, optical power limiting for sensor production, optical communication networks, and integrated optics .

Microelectronics Industry

The low value of the dielectric constant (εr) of DMM suggests that the crystal can be used in the microelectronics industry .

Laser-Induced Damage Threshold Experiment

The DMM bulk crystal possesses an excellent resistance to laser radiation with a high threshold up to 1.75 GW/cm2, much larger than those of several known organic and inorganic NLO materials .

Nonlinear Refractive Index

DMM exhibited a nonlinear refractive index (n2) in the order of 10−11 m2/W .

Nonlinear Absorption Coefficient

DMM has a nonlinear absorption coefficient (β) in the order of 10−5 m/W .

Third Order Non-Linear Susceptibility

DMM has a third order non-linear susceptibility (χ(3)) in the order of 10−5 esu .

Second-Order Molecular Hyperpolarizability

DMM has a second-order molecular hyperpolarizability (γ) in the order of 10−33 esu .

作用机制

Target of Action

The primary target of Malononitrile, (2,3-dimethoxybenzylidene)- is tyrosinase , a key enzyme involved in the production of melanin . This compound has been shown to exhibit strong inhibitory activity against tyrosinase .

Mode of Action

Malononitrile, (2,3-dimethoxybenzylidene)- interacts with tyrosinase by forming hydrogen bonds with specific residues (GLY281 and ASN260) within the tyrosinase binding pocket . It also forms hydrophobic interactions with other residues (VAL283, PHE264, and ALA286) in the binding pocket . This interaction inhibits the activity of tyrosinase, thereby reducing melanin production .

Biochemical Pathways

The inhibition of tyrosinase by Malononitrile, (2,3-dimethoxybenzylidene)- affects the melanogenesis pathway, leading to a decrease in melanin production . This can result in a lightening effect on the skin, making this compound potentially useful in the treatment of hyperpigmentation disorders .

Pharmacokinetics

Its molecular weight (21422 g/mol) and linear formula (C12H10N2O2) suggest that it may have good bioavailability

Result of Action

The inhibition of tyrosinase by Malononitrile, (2,3-dimethoxybenzylidene)- leads to a decrease in melanin production . This can result in a lightening effect on the skin, making this compound potentially useful in the treatment of hyperpigmentation disorders .

Action Environment

The action of Malononitrile, (2,3-dimethoxybenzylidene)- can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by a study showing successful crystal growth at 35 °C . Furthermore, the compound exhibits excellent resistance to laser radiation, with a high threshold up to 1.75 GW/cm² , indicating that it may retain its activity in high-energy environments.

属性

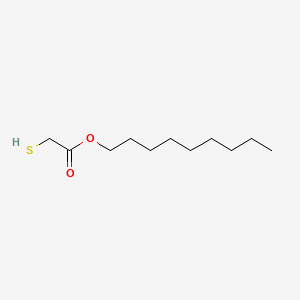

IUPAC Name |

2-[(2,3-dimethoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-11-5-3-4-10(12(11)16-2)6-9(7-13)8-14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIGVGQGZAURFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190427 | |

| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malononitrile, (2,3-dimethoxybenzylidene)- | |

CAS RN |

36937-95-8 | |

| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-(3-nitrophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B3336695.png)

![N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide](/img/structure/B3336703.png)

![3-[(4-Tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B3336739.png)